![molecular formula C9H4ClF3OS B12976907 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol is a heteroaromatic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry and various industrial applications . The presence of chloro and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol typically involves the functionalization of the thiophene ring and subsequent cyclization reactions. One common method includes the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . This reaction proceeds under basic conditions, leading to the formation of the desired benzothiophene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophenes with different functional groups.
Applications De Recherche Scientifique
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis and cell cycle arrest by targeting key signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
Uniqueness
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and higher potency in certain applications.
Propriétés
Formule moléculaire |
C9H4ClF3OS |
|---|---|
Poids moléculaire |
252.64 g/mol |
Nom IUPAC |
6-chloro-2-(trifluoromethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H4ClF3OS/c10-4-1-2-5-6(3-4)15-8(7(5)14)9(11,12)13/h1-3,14H |
Clé InChI |
RZJGREVJYOMLNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=C2O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
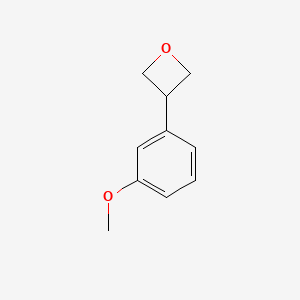
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
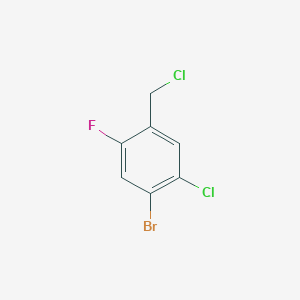

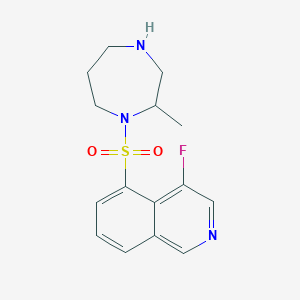
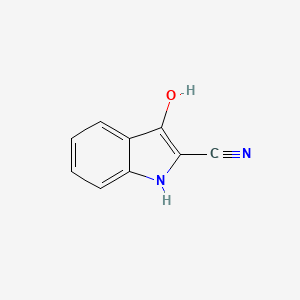
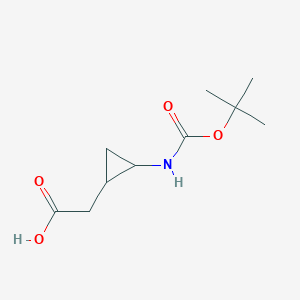
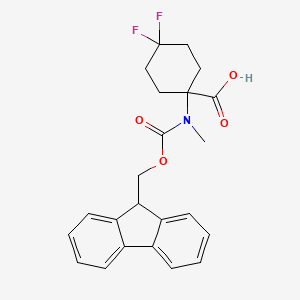

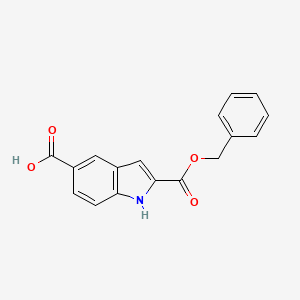
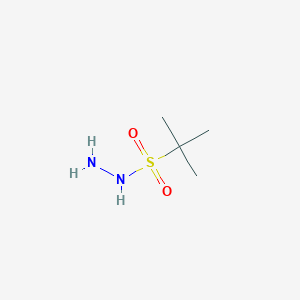
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
